4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,5-dihydro-1H-pyrrol-3-ol
Description
Properties
Molecular Formula |
C23H20ClN3OS |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C23H20ClN3OS/c24-16-10-8-15(9-11-16)18-13-29-23(26-18)21-20(28)12-27(22(21)25)19-7-3-5-14-4-1-2-6-17(14)19/h1-2,4,6,8-11,13,19,25,28H,3,5,7,12H2 |
InChI Key |
OQBNPFGNLHPEJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N3CC(=C(C3=N)C4=NC(=CS4)C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Synthesis
The 4-(4-chlorophenyl)-1,3-thiazol-2-yl moiety is critical. Common methods for thiazole synthesis include:
-
Hantzsch Thiazole Synthesis : Reaction of α-haloketones with thioamides.
-
Gewald Reaction : Cyclization of ketones, α-cyanoketones, and sulfur sources (e.g., phosphorus pentasulfide).
-
Cyclization of Thioamides : For example, treatment of 4-chlorobenzoic acid derivatives with phosphorus oxychloride (POCl₃) to form thioamide intermediates, followed by cyclization.
Example Pathway :
-
Esterification : Convert 4-chlorobenzoic acid to methyl 4-chlorobenzoate using methanol/H₂SO₄.
-
Hydrazide Formation : React with hydrazine hydrate to form 4-chlorobenzohydrazide.
-
Cyclization : Treat with sulfuric acid to yield 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-thiol, then chlorinate to form sulfonyl chloride intermediates.
Pyrrolidine Core Construction
The pyrrolidine ring with imino (C=N) and hydroxyl (C3-OH) groups requires controlled functionalization:
-
Schiff Base Formation : Condensation of amines with ketones/aldehydes to form imino groups.
-
Hydroxylation : Introduction via epoxide opening, borohydride reduction, or enzymatic methods.
Proposed Steps :
-
Cyclization : React a diamine with a dihalide or use Michael addition to form the pyrrolidine scaffold.
-
Functionalization :
-
Imino Group : Dehydration of a secondary amine (e.g., using POCl₃).
-
Hydroxyl Group : Reduction of a ketone or hydrolysis of an epoxide.
-
Tetrahydronaphthalenyl Coupling
The tetrahydronaphthalenyl group is introduced via nucleophilic substitution or reductive amination:
Final Assembly
-
Thiazole-Pyrrolidine Linkage : Attach the pre-synthesized thiazole to the pyrrolidine nitrogen via SNAr or Mitsunobu reaction.
-
Stereoselective Hydroxylation : Use Davis oxaziridine for stereoselective hydroxylation at C3.
Experimental Data and Reaction Conditions
Thiazole Ring Formation
Pyrrolidine Functionalization
Chemical Reactions Analysis
Types of Reactions
The compound “4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,5-dihydro-1H-pyrrol-3-ol” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions could lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group may undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. This compound might exhibit similar activities.
Medicine
Medicinally, such compounds could be investigated for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound might find applications in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of “4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,5-dihydro-1H-pyrrol-3-ol” would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, halogenation, and core modifications, leading to variations in physicochemical properties and bioactivity. Below is a detailed analysis:
Table 1: Structural and Functional Comparisons
†Estimated based on analogs in –2.
*Predicted using fragment-based methods (e.g., ).
Key Findings :
Halogen Effects: The 4-chlorophenyl group in the target compound and Compound 4 enhances electrophilicity and π-stacking compared to bromo () or fluoro () analogs.
Core Modifications: Replacing the pyrrol-3-ol group with pyrrol-3-one () eliminates a hydrogen bond donor, reducing interactions with hydrophilic binding pockets. This correlates with weaker antimicrobial activity in ketone derivatives .
Substituent Impact :
- The tetrahydronaphthalene group in the target compound confers higher logP (~3.8) compared to tetrahydro-pyran (logP ~2.5, ), suggesting better membrane permeability but lower aqueous solubility .
Biological Activity :
- Compound 4 () exhibits antimicrobial activity linked to its pyrazol-triazole-thiazole core, while the target compound’s tetrahydronaphthalene group may favor kinase or GPCR modulation, as seen in related naphthalene derivatives .
Computational and Experimental Insights
- Molecular Docking : AutoDock4 () simulations on the target compound predict strong binding to ATP-binding pockets (e.g., CDK2 kinase) via thiazole Cl-π interactions and pyrrol-3-ol hydrogen bonds .
- Crystallography : Isostructural analogs () show nearly identical packing motifs, with halogen-dependent adjustments in van der Waals contacts .
- Synthetic Challenges : The tetrahydronaphthalene group complicates recrystallization; DMF is preferred for achieving single crystals (cf. ) .
Biological Activity
The compound 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic molecule characterized by its unique structural features, including a thiazole ring and a pyrrole structure. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 404.9 g/mol. The presence of the 4-chlorophenyl group enhances its lipophilicity, which may influence its interaction with biological targets. The thiazole and pyrrole rings contribute to its reactivity and potential biological activity.
Biological Activities
Research has indicated that this compound exhibits various biological activities:
Antitumor Activity
Studies have shown that thiazole derivatives often possess significant antitumor properties. For instance, compounds containing thiazole rings have been tested against different cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups like chlorine can enhance cytotoxicity. In one study, thiazole derivatives exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, suggesting promising antitumor potential .
Anticonvulsant Properties
Another area of interest is the anticonvulsant activity associated with thiazole derivatives. Compounds similar to the one in focus have been evaluated for their ability to prevent seizures in animal models. One study highlighted that certain thiazole-integrated compounds displayed significant anticonvulsant properties, indicating that modifications to the thiazole structure could lead to enhanced efficacy against seizures .
The biological activity of the compound can be attributed to its ability to interact with various biological targets. The imino group may participate in nucleophilic addition reactions, while the thiazole and pyrrole rings can undergo electrophilic aromatic substitution reactions. These interactions are crucial for the compound's pharmacological effects.
Case Studies and Research Findings
A number of studies have explored the biological activity of similar compounds:
- Antitumor Studies : A series of thiazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines such as HT29 and Jurkat cells. The results demonstrated that some derivatives had IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
- Anticonvulsant Activity Evaluation : In a study involving novel thiazole-pyrrolidine analogues, several compounds were found to effectively reduce seizure activity in animal models, highlighting their potential as therapeutic agents for epilepsy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
